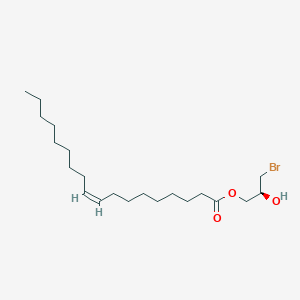

1-Oleoyl-3-bromopropanediol

Description

BenchChem offers high-quality 1-Oleoyl-3-bromopropanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oleoyl-3-bromopropanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H39BrO3 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

[(2S)-3-bromo-2-hydroxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H39BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |

InChI Key |

HGFFITXWROXZBX-GDCKJWNLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CBr)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CBr)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Oleoyl-3-bromopropanediol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-bromopropanediol is a synthetic monoacylglycerol derivative of significant interest for various research applications, particularly in the fields of biochemistry and drug development. Its structure, combining the lipid characteristics of oleic acid with a reactive brominated propanediol headgroup, makes it a versatile tool for studying lipid-protein interactions, developing novel drug delivery systems, and probing cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties of 1-Oleoyl-3-bromopropanediol, outlines a putative synthetic pathway and proposes relevant analytical methodologies. Furthermore, it explores potential applications in research and drug development, drawing insights from the behavior of analogous lipid molecules.

Chemical and Physical Properties

Precise experimental data for 1-Oleoyl-3-bromopropanediol is limited in publicly accessible literature. However, based on information from chemical suppliers and the known properties of its constituent parts, the following chemical and physical properties can be summarized.

Table 1: Chemical and Physical Properties of 1-Oleoyl-3-bromopropanediol

| Property | Value | Source |

| IUPAC Name | (9Z)-9-Octadecenoic acid, 3-bromo-2-hydroxypropyl ester | MyBioSource[1] |

| Synonyms | 3-Bromo-2-hydroxypropyl (9Z)-9-octadecenoate, (S)-3-Bromo-2-hydroxypropyl oleate | MyBioSource[1], MedKoo |

| CAS Number | 30334-62-4 | MyBioSource[1] |

| Molecular Formula | C₂₁H₃₉BrO₃ | MyBioSource[1] |

| Molecular Weight | 419.44 g/mol | MyBioSource[1] |

| Physical State | Solid, Neat | MyBioSource[1] |

| Purity | >98% | MyBioSource[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available. Expected to be soluble in nonpolar organic solvents like chloroform and hexane, and poorly soluble in water. |

Experimental Protocols

Proposed Synthesis of 1-Oleoyl-3-bromopropanediol

The synthesis of 1-Oleoyl-3-bromopropanediol can be approached through the esterification of oleic acid with a suitable brominated glycerol derivative. A common strategy involves the use of a protected glycerol species to ensure regioselectivity, followed by deprotection.

Reaction Scheme:

Methodology:

-

Protection of 3-Bromo-1,2-propanediol (Optional but Recommended for Purity): To avoid side reactions and ensure the oleoyl group attaches to the primary hydroxyl, the secondary hydroxyl of 3-bromo-1,2-propanediol can be protected using a suitable protecting group (e.g., a silyl ether).

-

Esterification: The protected or unprotected 3-bromo-1,2-propanediol is reacted with oleic acid. Common esterification methods include:

-

DCC/DMAP Coupling: Use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acid Catalysis: Refluxing the reactants in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) with removal of water.

-

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., fluoride source for silyl ethers).

-

Purification: The crude product is purified, typically by column chromatography on silica gel, using a gradient of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to isolate the desired 1-Oleoyl-3-bromopropanediol.

Proposed Analytical Methods

Confirmation of the structure and purity of the synthesized 1-Oleoyl-3-bromopropanediol would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of the oleoyl chain (vinylic protons, aliphatic chain protons), the glycerol backbone protons, and the methylene group adjacent to the bromine atom.

-

¹³C NMR: Would provide detailed information on the carbon skeleton, including the carbonyl carbon of the ester, the double bond carbons of the oleoyl chain, and the carbons of the bromopropanediol moiety.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Would show characteristic absorption bands for the ester carbonyl group, the hydroxyl group, and the C-H bonds of the aliphatic chain.

-

Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final product.

Potential Applications in Research and Drug Development

The unique bifunctional nature of 1-Oleoyl-3-bromopropanediol suggests several potential applications for researchers in the life sciences.

Probing Protein-Lipid Interactions

Brominated lipids have been successfully used as contrast probes in cryo-electron microscopy (cryo-EM) to visualize lipid organization within membranes. The bromine atom provides increased electron density, allowing for the localization of the lipid within a protein-lipid complex. 1-Oleoyl-3-bromopropanediol could be incorporated into lipid nanodiscs or vesicles to study the binding and interaction of membrane proteins with monoacylglycerols.

Precursor for Synthesis of Bioactive Lipid Analogs

The bromine atom serves as a good leaving group, making 1-Oleoyl-3-bromopropanediol a useful synthetic intermediate. It can be used to generate a variety of other monoacylglycerol derivatives by nucleophilic substitution reactions. This allows for the creation of libraries of compounds for screening in drug discovery programs. For example, it could be used to synthesize ether-linked monoacylglycerols or to attach fluorescent probes or other reporter groups.

Investigating Monoacylglycerol-Mediated Signaling Pathways

Monoacylglycerols, such as 2-arachidonoylglycerol (2-AG), are important signaling molecules, particularly in the endocannabinoid system. While 1-Oleoyl-3-bromopropanediol is not a direct analog of 2-AG, its structural similarity to other signaling monoacylglycerols suggests it could be used as a tool to investigate the enzymes involved in monoacylglycerol metabolism, such as monoacylglycerol lipase (MAGL). It could potentially act as a competitive inhibitor or a substrate for these enzymes.

Development of Drug Delivery Systems

The amphiphilic nature of 1-Oleoyl-3-bromopropanediol makes it a candidate for the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles. The oleoyl chain provides a hydrophobic domain for encapsulating lipophilic drugs, while the polar headgroup can be further functionalized. The presence of the bromine atom offers a site for covalent attachment of targeting ligands or other moieties to enhance the delivery vehicle's specificity and efficacy.

Safety and Handling

Specific safety data for 1-Oleoyl-3-bromopropanediol is not widely available. However, based on its structure, it should be handled with the care typical for laboratory chemicals. It is a combustible solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Oleoyl-3-bromopropanediol is a valuable synthetic lipid with considerable potential for advancing research in biochemistry and drug development. While a comprehensive dataset of its physicochemical properties is yet to be established, its known characteristics and the properties of related compounds suggest a range of applications. Future research focused on the detailed characterization and exploration of the biological activities of this molecule is warranted and will likely open new avenues for its use as a research tool and a building block for novel therapeutics.

References

Synthesis and Characterization of 1-Oleoyl-3-bromopropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Oleoyl-3-bromopropanediol, a monoacylglycerol of interest for various research and development applications. This document details a feasible synthetic route, outlines a comprehensive characterization protocol, and presents key analytical data. Additionally, it includes diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.

Synthesis of 1-Oleoyl-3-bromopropanediol

The synthesis of 1-Oleoyl-3-bromopropanediol can be achieved through the selective esterification of 3-bromo-1,2-propanediol with oleic acid. A plausible and efficient method involves the activation of oleic acid to an acyl chloride followed by reaction with the primary hydroxyl group of 3-bromo-1,2-propanediol. The use of a protecting group for the secondary hydroxyl may be employed to enhance selectivity, followed by a deprotection step. An alternative approach, analogous to the synthesis of similar monoacylglycerols, involves the reaction of an alkali metal salt of oleic acid with 3-bromo-1,2-propanediol.

Experimental Protocol: Synthesis via Oleoyl Chloride

This protocol describes a two-step process for the synthesis of 1-Oleoyl-3-bromopropanediol.

Step 1: Preparation of Oleoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place oleic acid (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to 60°C and stir for 2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude oleoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification of 3-bromo-1,2-propanediol

-

Dissolve 3-bromo-1,2-propanediol (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane or diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of oleoyl chloride (1 equivalent) in the same solvent to the flask.

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), dropwise to the reaction mixture to neutralize the HCl generated.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 1-Oleoyl-3-bromopropanediol by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization of 1-Oleoyl-3-bromopropanediol

The synthesized 1-Oleoyl-3-bromopropanediol should be characterized using a suite of analytical techniques to confirm its structure and purity. The expected data from these analyses are summarized in the table below.

Data Presentation: Predicted Analytical Data

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₂₁H₃₉BrO₃ |

| Molecular Weight | 435.43 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.34 (m, 2H, -CH=CH-), 4.20-4.10 (m, 2H, -CH₂-O-CO-), 3.95 (m, 1H, -CH(OH)-), 3.55 (d, 2H, -CH₂Br), 2.32 (t, 2H, -CO-CH₂-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CO-CH₂-CH₂-), 1.28 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.8 (C=O), 130.0 (-CH=CH-), 129.8 (-CH=CH-), 70.0 (-CH(OH)-), 66.0 (-CH₂-O-CO-), 34.2 (-CH₂Br), 34.0 (-CO-CH₂-), 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1 (-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 435.2 [M+H]⁺, 457.2 [M+Na]⁺. Characteristic fragmentation includes the neutral loss of the bromopropanediol headgroup. |

Visualizations

Synthesis Workflow

Caption: Synthetic route to 1-Oleoyl-3-bromopropanediol.

Potential Signaling Pathway Involvement

Monoacylglycerols, such as 1-Oleoyl-3-bromopropanediol, can be metabolized to diacylglycerols (DAGs). DAGs are crucial second messengers that activate Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.

Caption: Potential role in the Protein Kinase C signaling pathway.

1-Oleoyl-3-bromopropanediol: A Versatile Chemical Tool in Lipid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-bromopropanediol is a specialized chemical reagent that holds significant potential in lipid research, particularly in the synthesis of bioactive lipids and the development of chemical probes to study enzyme function. Its unique structure, featuring a monounsaturated oleoyl chain, a reactive bromomethyl group, and a secondary hydroxyl group, makes it a versatile intermediate for chemical biologists and medicinal chemists. While direct literature extensively detailing the applications of 1-Oleoyl-3-bromopropanediol is emerging, its utility can be inferred from established synthetic strategies and the principles of chemical probe design. This guide provides a comprehensive overview of the potential and realized applications of 1-Oleoyl-3-bromopropanediol in a research setting.

Core Applications in Research

The primary research applications of 1-Oleoyl-3-bromopropanediol can be categorized into two main areas:

-

Synthetic Intermediate for Bioactive Lipids: Its structure is ideally suited for the synthesis of monoacylglycerols, particularly 2-oleoylglycerol (2-OG), a crucial endocannabinoid involved in neurotransmission and various physiological processes.

-

Precursor for Chemical Probes: The presence of a reactive bromine atom allows for its use as a scaffold to develop activity-based protein profiling (ABPP) probes for identifying and characterizing enzymes involved in lipid metabolism, such as lipases and hydrolases.

Data Presentation: Properties and Potential Applications

| Property/Application | Description |

| Chemical Formula | C₂₁H₃₉BrO₃ |

| Molecular Weight | 419.44 g/mol |

| Primary Role | Synthetic Intermediate, Chemical Probe Precursor |

| Target Molecules (Synthesis) | 2-Oleoylglycerol (2-OG), Endocannabinoid Analogs |

| Target Enzymes (Probes) | Lipases, Esterases, Serine Hydrolases |

| Key Functional Groups | Oleoyl ester, Secondary hydroxyl, Bromomethyl |

Experimental Protocols

Protocol 1: Plausible Synthesis of 2-Oleoylglycerol (2-OG) via 1-Oleoyl-3-bromopropanediol

This protocol outlines a hypothetical multi-step synthesis of 2-oleoylglycerol where 1-Oleoyl-3-bromopropanediol could serve as a key starting material.

Step 1: Protection of the Secondary Hydroxyl Group

-

Dissolve 1-Oleoyl-3-bromopropanediol in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base (e.g., imidazole).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with a mild acid and extract the protected intermediate. Purify by column chromatography.

Step 2: Conversion of the Bromide to a Hydroxyl Group

-

Dissolve the protected intermediate in a suitable solvent mixture (e.g., acetone/water).

-

Add a nucleophilic hydroxide source, such as potassium hydroxide, and heat the reaction under reflux.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, neutralize the reaction mixture and extract the diol product. Purify by column chromatography.

Step 3: Deprotection of the Secondary Hydroxyl Group

-

Dissolve the purified diol in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for a TBDMS group.

-

Stir the reaction at room temperature until the protecting group is completely removed (monitored by TLC).

-

Quench the reaction and extract the final product, 2-oleoylglycerol. Purify by column chromatography to obtain high-purity 2-OG.

Protocol 2: Proposed Design and Application of a 1-Oleoyl-3-bromopropanediol-Based Activity-Based Probe

This protocol describes the conceptual framework for developing and utilizing an activity-based probe derived from 1-Oleoyl-3-bromopropanediol to label lipases.

Probe Synthesis:

-

Attachment of a Reporter Tag: The bromine atom of 1-Oleoyl-3-bromopropanediol can be displaced by a nucleophilic linker containing a reporter tag (e.g., a fluorescent dye like rhodamine or a biotin tag for affinity purification). This is typically achieved by reacting 1-Oleoyl-3-bromopropanediol with an azide- or alkyne-functionalized linker, followed by a "click chemistry" reaction (CuAAC or SPAAC) to attach the desired tag.

-

Protection/Deprotection: The secondary hydroxyl group may need to be protected during the linker attachment and deprotected afterward to yield the final probe.

Experimental Workflow for Enzyme Labeling:

-

Incubation: Incubate the synthesized probe with a complex biological sample (e.g., cell lysate, tissue homogenate) containing active enzymes. The oleoyl chain will guide the probe to the active site of lipases and related hydrolases.

-

Covalent Modification: The bromomethyl group (or a derivative thereof) will act as a reactive "warhead," forming a covalent bond with a nucleophilic residue (e.g., serine) in the enzyme's active site.

-

Detection/Enrichment:

-

Fluorescent Probes: Labeled enzymes can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.

-

Biotinylated Probes: Labeled enzymes can be enriched using streptavidin-coated beads, followed by on-bead digestion and identification by mass spectrometry-based proteomics.

-

Mandatory Visualizations

Caption: Synthetic pathway for 2-oleoylglycerol.

Caption: Workflow for activity-based protein profiling.

1-Oleoyl-3-bromopropanediol: A Versatile Precursor for Advanced Lipid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid research and drug development, the precise synthesis of structured lipids is paramount for elucidating cellular signaling pathways and constructing novel drug delivery systems. 1-Oleoyl-3-bromopropanediol emerges as a key precursor, offering a strategic advantage in the regiospecific synthesis of mono- and diacylglycerols. Its unique bifunctional nature, combining a fatty acyl chain with a reactive bromine atom, allows for a stepwise and controlled approach to building complex lipid structures. This guide provides a comprehensive overview of the synthesis and utilization of 1-Oleoyl-3-bromopropanediol, including detailed experimental protocols, quantitative data, and its application in the context of lipid-mediated signaling and drug delivery.

Synthesis of 1-Oleoyl-3-bromopropanediol

The synthesis of 1-Oleoyl-3-bromopropanediol is achieved through the selective esterification of 3-bromo-1,2-propanediol with oleoyl chloride. This reaction leverages the higher reactivity of the primary hydroxyl group over the secondary hydroxyl group in 3-bromo-1,2-propanediol, allowing for regioselective acylation.

Experimental Protocol: Synthesis of 1-Oleoyl-3-bromopropanediol

Materials:

-

3-bromo-1,2-propanediol

-

Oleoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Pyridine: Add anhydrous pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Acylation: Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-Oleoyl-3-bromopropanediol by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.[1]

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of monoacylglycerols via esterification, which can be considered analogous to the synthesis of 1-Oleoyl-3-bromopropanediol.

| Parameter | Value | Reference for Analogous Reaction |

| Yield | 70-90% | [2] |

| Purity | >95% (after chromatography) | [3] |

Utilization of 1-Oleoyl-3-bromopropanediol in Diacylglycerol Synthesis

1-Oleoyl-3-bromopropanediol serves as a valuable intermediate for the synthesis of structurally defined diacylglycerols. The bromine atom can be displaced by a carboxylate anion (from a second fatty acid) to form a 1,2- or 1,3-diacylglycerol, depending on the reaction conditions and the choice of protecting groups.

Experimental Protocol: Synthesis of 1-Oleoyl-2-stearoyl-sn-glycerol

Materials:

-

1-Oleoyl-3-bromopropanediol

-

Stearic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve stearic acid (1.2 equivalents) in anhydrous DMF. Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 1 hour to form the potassium stearate salt.

-

Nucleophilic Substitution: Add a solution of 1-Oleoyl-3-bromopropanediol (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 24-48 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and add water. Extract the product with diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the resulting diacylglycerol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualization of Synthetic Pathways and Workflows

Synthesis of 1-Oleoyl-3-bromopropanediol

Caption: Synthetic route for 1-Oleoyl-3-bromopropanediol.

General Experimental Workflow

Caption: General workflow for lipid synthesis and purification.

Role in Signaling Pathways

Monoacylglycerols (MAGs) and diacylglycerols (DAGs), which can be synthesized from precursors like 1-Oleoyl-3-bromopropanediol, are critical second messengers in a multitude of cellular signaling pathways.

-

Monoacylglycerol Signaling: MAGs, such as 2-arachidonoylglycerol (2-AG), are key players in the endocannabinoid system, regulating processes like neurotransmission, pain, and appetite.[4] The enzyme monoacylglycerol lipase (MAGL) hydrolyzes MAGs, and its activity is implicated in various diseases, including cancer and liver disease.[5][6][7]

-

Diacylglycerol Signaling: DAG is a crucial activator of protein kinase C (PKC), a family of enzymes that control a wide range of cellular processes.[8][9] The DAG signaling pathway is essential in regulating insulin secretion from pancreatic β-cells.[10] Dysregulation of DAG levels is associated with β-cell dysfunction in type 2 diabetes.[10] DAG signaling is terminated by diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid.[11]

Diacylglycerol Signaling Pathway

Caption: Overview of the Diacylglycerol (DAG) signaling pathway.

Applications in Drug Development

The ability to synthesize structurally defined lipids using precursors like 1-Oleoyl-3-bromopropanediol is highly valuable in drug development.

-

Drug Delivery: Structured lipids are used to create various lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[12][13] These systems can enhance the oral bioavailability of poorly water-soluble drugs by protecting them from degradation in the gastrointestinal tract and improving their absorption.[12] The specific lipid composition can be tailored to control drug release and targeting.[14]

-

Therapeutic Agents: Given the critical role of MAG and DAG signaling in various diseases, synthetic analogs of these lipids are being explored as therapeutic agents themselves. By designing molecules that can modulate the activity of enzymes like MAGL or PKC, it is possible to intervene in disease processes.

Conclusion

1-Oleoyl-3-bromopropanediol represents a strategic and versatile precursor for the synthesis of complex, structurally defined lipids. Its utility in the regiospecific construction of mono- and diacylglycerols provides researchers with powerful tools to investigate lipid-mediated signaling pathways and to develop innovative lipid-based drug delivery systems. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for scientists and professionals in the fields of lipid research and drug development to harness the potential of this valuable synthetic intermediate.

References

- 1. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]

- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol pathway | PPTX [slideshare.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structured edible lipid-based particle systems for oral drug-delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.technion.ac.il [cris.technion.ac.il]

- 14. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]

An In-depth Technical Guide to 1-Oleoyl-3-bromopropanediol: Structure, Reactivity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-bromopropanediol is a synthetic lipid derivative of significant interest in various research and development sectors, particularly in drug delivery and the synthesis of complex lipid analogues. Its amphipathic nature, combining a hydrophobic oleoyl chain with a reactive brominated hydrophilic headgroup, makes it a versatile intermediate. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 1-Oleoyl-3-bromopropanediol, supplemented with detailed, albeit illustrative, experimental protocols and characterization data based on analogous compounds.

Structure and Physicochemical Properties

1-Oleoyl-3-bromopropanediol, also known as 3-bromo-2-hydroxypropyl (9Z)-9-octadecenoate, possesses a chiral center at the C-2 position of the glycerol backbone. The molecule consists of a C18 monounsaturated oleoyl fatty acid esterified at the primary (sn-1) position of a 3-bromopropanediol moiety.

Table 1: Physicochemical Properties of 1-Oleoyl-3-bromopropanediol and Related Compounds

| Property | 1-Oleoyl-3-bromopropanediol (Estimated) | 3-Bromo-1,2-propanediol | Oleic Acid |

| Molecular Formula | C₂₁H₃₉BrO₃ | C₃H₇BrO₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 419.44 g/mol [1] | 154.99 g/mol | 282.47 g/mol |

| Appearance | Waxy solid or viscous oil | Liquid | Colorless to pale yellow oily liquid |

| CAS Number | 30334-62-4[1] | 4704-77-2 | 112-80-1 |

| Purity | >98% (Commercially available)[1] | 97% (Commercially available) | >99% (Commercially available) |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) | Miscible with water, ethanol, ether | Soluble in organic solvents, insoluble in water |

Synthesis of 1-Oleoyl-3-bromopropanediol

The most direct synthetic route to 1-Oleoyl-3-bromopropanediol involves the selective acylation of 3-bromo-1,2-propanediol with oleoyl chloride. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, allowing for regioselective esterification under controlled conditions.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 1-Oleoyl-3-bromopropanediol.

Detailed Experimental Protocol (Illustrative)

Materials:

-

3-Bromo-1,2-propanediol (1.0 eq)

-

Oleoyl chloride (1.05 eq)

-

Anhydrous pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath and add anhydrous pyridine.

-

Slowly add oleoyl chloride to the stirred solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield pure 1-Oleoyl-3-bromopropanediol.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 1-Oleoyl-3-bromopropanediol

| Technique | Expected Features |

| ¹H NMR | * ~5.3 ppm (m): Protons of the cis-double bond of the oleoyl chain. |

-

~4.2 ppm (m): Methylene protons adjacent to the ester oxygen.

-

~4.0 ppm (m): Methine proton of the glycerol backbone.

-

~3.5 ppm (m): Methylene protons adjacent to the bromine atom.

-

~2.3 ppm (t): Methylene protons alpha to the carbonyl group.

-

~2.0 ppm (m): Methylene protons adjacent to the double bond.

-

~1.6 ppm (m): Methylene protons beta to the carbonyl group.

-

~1.3 ppm (br s): Methylene protons of the fatty acid chain.

-

~0.9 ppm (t): Terminal methyl protons of the oleoyl chain. | | ¹³C NMR | * ~174 ppm: Carbonyl carbon of the ester.

-

~130 ppm: Carbons of the double bond.

-

~70 ppm: Methine carbon of the glycerol backbone.

-

~65 ppm: Methylene carbon adjacent to the ester oxygen.

-

~35 ppm: Methylene carbon adjacent to the bromine atom.

-

~34 ppm: Methylene carbon alpha to the carbonyl group.

-

~20-32 ppm: Methylene carbons of the fatty acid chain.

-

~14 ppm: Terminal methyl carbon. | | Mass Spec. (ESI-MS) | * [M+H]⁺: ~420.2, 422.2 (isotopic pattern for Br)

-

[M+Na]⁺: ~442.2, 444.2 (isotopic pattern for Br) |

Reactivity of 1-Oleoyl-3-bromopropanediol

The reactivity of 1-Oleoyl-3-bromopropanediol is dominated by the electrophilic nature of the carbon atom bearing the bromine atom. This makes it a suitable substrate for nucleophilic substitution reactions.

Nucleophilic Substitution with a Primary Amine

A common reaction of 1-Oleoyl-3-bromopropanediol is its reaction with primary amines to form 1-Oleoyl-3-amino-1,2-propanediol derivatives. This reaction proceeds via a standard Sₙ2 mechanism.

Caption: Reaction pathway for the nucleophilic substitution of 1-Oleoyl-3-bromopropanediol with a primary amine.

Illustrative Protocol for Amination

Materials:

-

1-Oleoyl-3-bromopropanediol (1.0 eq)

-

Primary amine (e.g., hexylamine) (2.0 eq)

-

Dimethylformamide (DMF)

-

Triethylamine (1.5 eq, as an acid scavenger)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve 1-Oleoyl-3-bromopropanediol in DMF in a round-bottom flask.

-

Add triethylamine and the primary amine to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 24-48 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Applications in Drug Development

The unique structure of 1-Oleoyl-3-bromopropanediol makes it a valuable precursor for the synthesis of various lipid-based drug delivery systems. The oleoyl chain can be incorporated into the lipid bilayer of liposomes or form the core of lipid nanoparticles, while the reactive handle allows for the conjugation of drugs, targeting ligands, or polyethylene glycol (PEG) for stealth properties.

Caption: Potential applications of 1-Oleoyl-3-bromopropanediol in drug delivery systems.

Conclusion

1-Oleoyl-3-bromopropanediol is a key synthetic intermediate with significant potential in the fields of lipid chemistry and drug delivery. Its synthesis via selective acylation of 3-bromo-1,2-propanediol is a feasible approach. The presence of the reactive bromomethyl group allows for a wide range of subsequent chemical modifications, enabling the creation of novel functionalized lipids for advanced applications. Further research into the specific properties and reactions of this molecule is warranted to fully explore its utility.

References

Probing Glycerolipid Metabolism: A Technical Guide to the Application of 1-Oleoyl-3-bromopropanediol and Other Key Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycerolipid metabolism is crucial for understanding a myriad of cellular processes, from signal transduction to energy storage. Dysregulation of these pathways is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Chemical probes and inhibitors are indispensable tools for dissecting the complex network of enzymes that govern glycerolipid fate. While structurally analogous to endogenous lipids, compounds like 1-Oleoyl-3-bromopropanediol offer potential starting points for the rational design of specific enzyme inhibitors. Although detailed research on 1-Oleoyl-3-bromopropanediol's specific role is not extensively documented, its structure highlights a strategy for developing tools to probe enzyme active sites.

This technical guide provides an in-depth overview of the use of well-characterized inhibitors targeting key enzymes in glycerolipid metabolism, namely Diacylglycerol Kinase (DGK) and Phospholipase D (PLD). We will explore their mechanism of action, provide quantitative data on their efficacy, detail experimental protocols for their use, and visualize the pathways they modulate.

Core Signaling Pathways in Glycerolipid Metabolism

Glycerolipid metabolism is a complex network of interconnected pathways. Two pivotal enzymes in the signaling pathways are Diacylglycerol Kinase (DGK) and Phospholipase D (PLD).

-

Diacylglycerol Kinase (DGK): This enzyme phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By converting DAG, a key activator of Protein Kinase C (PKC), into PA, DGK acts as a critical regulator of numerous signaling cascades. There are ten known isoforms of DGK in mammals, each with distinct regulatory mechanisms and subcellular localizations.

-

Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine (PC), a major component of cellular membranes, to generate phosphatidic acid (PA) and choline.[1] Like DGK, PLD is a crucial source of the signaling lipid PA, which is involved in a wide array of cellular processes including vesicle trafficking, cytoskeletal reorganization, and cell proliferation.[1][2] The two major mammalian isoforms are PLD1 and PLD2.

The interplay between these enzymes and their products forms a central hub in cellular signaling. The diagram below illustrates the core enzymatic reactions and their positions within the broader glycerolipid metabolic pathway.

Key Inhibitors of Glycerolipid Metabolism

The following sections detail the properties and applications of well-characterized inhibitors of DGK and PLD.

Diacylglycerol Kinase (DGK) Inhibitors: R59022 and R59949

R59022 and its analogue R59949 are among the most widely used inhibitors of DGK.[3][4] They have been instrumental in elucidating the role of DGK in various cellular processes.

Mechanism of Action: R59022 and R59949 are potent inhibitors of DGK, leading to an accumulation of DAG and a subsequent increase in the activity of DAG-responsive proteins like PKC.[5][6] These compounds have been shown to selectively inhibit Ca2+-activated DGK isoforms.[7] Specifically, R59949 has been demonstrated to bind to the catalytic domain of DGKα.[7] Studies have shown that R59022 strongly inhibits type I DGKα and moderately affects type III DGKε and type V DGKθ, while R59949 strongly inhibits type I DGKα and γ, and moderately attenuates type II DGKδ and κ.[8][9]

Quantitative Data:

| Inhibitor | Target Enzyme | IC50 | Ki | Organism/System | Reference(s) |

| R59022 | Diacylglycerol Kinase (total) | 2.8 µM | - | Human Platelets | [10] |

| DGK (endogenous DAG) | 2.8 ± 1.5 µM | - | Human Red Blood Cell Membranes | [6] | |

| DGK (exogenous OAG) | 3.3 ± 0.4 µM | - | Human Red Blood Cell Membranes | [6] | |

| DGK in intact platelets (OAG phosphorylation) | 3.8 ± 1.2 µM | - | Human Platelets | [6] | |

| Arabidopsis thaliana DGK2 | 50 µM | - | Plant | [10] | |

| R59949 | DGKα | 18 µM | - | In vitro | [11] |

| DGKγ | Strongly Inhibited | - | In vitro | [8][9] | |

| DGKδ | Moderately Attenuated | - | In vitro | [8][9] | |

| DGKκ | Moderately Attenuated | - | In vitro | [8][9] |

OAG: 1-oleoyl-2-acetylglycerol

The diagram below illustrates the point of inhibition for R59022 and R59949 in the DGK pathway.

Phospholipase D (PLD) Inhibitors: VU0155069 and VU0359595

VU0155069 and VU0359595 are potent and selective small-molecule inhibitors of PLD isoforms.[12][13] These compounds have been crucial in dissecting the distinct roles of PLD1 and PLD2.

Mechanism of Action: These inhibitors act by directly binding to the PLD enzymes and blocking their catalytic activity. VU0155069 is a selective inhibitor of PLD1, while VU0359595 is a highly potent and selective inhibitor of PLD1, exhibiting over 1700-fold selectivity for PLD1 over PLD2.[12][13] By inhibiting PLD, these compounds prevent the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby modulating signaling pathways downstream of PA.

Quantitative Data:

| Inhibitor | Target Enzyme | IC50 | Ki | Organism/System | Reference(s) |

| VU0155069 | PLD1 (in vitro) | 46 nM | - | - | [12][14] |

| PLD2 (in vitro) | 933 nM | - | - | [12] | |

| PLD1 (cellular) | 110 nM | - | - | [12] | |

| PLD2 (cellular) | 1800 nM | - | - | [12] | |

| VU0359595 | PLD1 | 3.7 nM | - | In vitro | [13] |

| PLD2 | 6.4 µM | - | In vitro | [13] |

The following diagram shows the point of inhibition for VU0155069 and VU0359595 in the PLD pathway.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol describes a common method for measuring DGK activity in vitro using a non-radioactive, coupled-enzyme fluorometric assay.[15][16]

Materials:

-

DGK enzyme source (e.g., purified recombinant enzyme or cell lysate)

-

DAG Substrate

-

Kinase Buffer

-

ATP solution

-

Lipase Solution

-

Detection Enzyme Mixture containing Glycerol-3-Phosphate Oxidase

-

Fluorometric Probe (e.g., Amplex Red)

-

96-well black microplate

-

Plate reader with fluorescence capabilities (Ex/Em = 530-560/585-595 nm)

-

DGK inhibitor (e.g., R59022 or R59949) dissolved in DMSO

Procedure:

-

Reaction Setup: In a 96-well plate, add 20 µL of DAG Substrate to each well. Add 10 µL of Kinase Buffer.

-

Inhibitor Addition: Add 1 µL of DGK inhibitor at various concentrations (or DMSO for control) to the respective wells.

-

Enzyme Addition: Add 10 µL of the DGK enzyme sample. For a positive control, use recombinant DGK. For a blank, use buffer instead of the enzyme.

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lipase Reaction: Transfer 20 µL of the reaction mixture to a new black 96-well plate. Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes. This step hydrolyzes the newly formed phosphatidic acid to glycerol-3-phosphate.

-

Detection: Prepare the Detection Enzyme Mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Measurement: Immediately measure the fluorescence in a plate reader in kinetic mode for 30 minutes at 37°C or as an endpoint reading.

-

Data Analysis: Subtract the blank fluorescence from all readings. Plot the rate of fluorescence increase or the endpoint fluorescence against the inhibitor concentration to determine the IC50 value.

In Vitro Phospholipase D (PLD) Activity Assay

This protocol outlines a colorimetric assay for measuring PLD activity.[17][18]

Materials:

-

PLD enzyme source

-

Phosphatidylcholine (PC) substrate

-

PLD Assay Buffer

-

PLD Enzyme Mix (containing choline oxidase and peroxidase)

-

PLD Probe (e.g., a hydrogen peroxide-sensitive probe)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 570 nm

-

PLD inhibitor (e.g., VU0155069 or VU0359595) dissolved in DMSO

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix for each well containing 44 µL of PLD Assay Buffer, 2 µL of PLD Enzyme Mix, and 2 µL of PLD Probe.

-

Sample and Inhibitor Addition: In a 96-well plate, add the PLD enzyme sample to each well. Add the PLD inhibitor at desired concentrations (or DMSO for control).

-

Substrate Addition: Add 2 µL of the PC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 25°C and protect from light.

-

Measurement: Measure the absorbance at 570 nm in a kinetic mode for 30-60 minutes.

-

Data Analysis: Calculate the change in absorbance per minute. Plot the PLD activity against the inhibitor concentration to determine the IC50 value.

Cellular Lipidomics Workflow for Inhibitor Studies

This workflow provides a general overview of how to assess the impact of inhibitors on the cellular lipidome using LC-MS/MS.[19][20][21][22][23]

Conclusion

The study of glycerolipid metabolism is a dynamic field with significant implications for human health. While novel chemical structures like 1-Oleoyl-3-bromopropanediol provide a conceptual basis for inhibitor design, the use of well-characterized inhibitors such as R59022, R59949, VU0155069, and VU0359595 is essential for current research. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize these powerful tools to investigate the intricate roles of DGK and PLD in cellular signaling and disease. The continued development and characterization of specific and potent inhibitors will undoubtedly lead to a deeper understanding of glycerolipid metabolism and pave the way for novel therapeutic strategies.

References

- 1. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryofcures.com [chemistryofcures.com]

- 4. researchgate.net [researchgate.net]

- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. arigobio.com [arigobio.com]

- 17. Phospholipase D Activity Assay Kit (Colorimetric) (ab183306) is not available | Abcam [abcam.com]

- 18. Phospholipase D (PLD) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 19. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Probing the Interplay of Lipids and Proteins: A Technical Guide to the Applications of Brominated Lipids

An in-depth technical guide for researchers, scientists, and drug development professionals.

Foreword

While the specific applications and detailed experimental data for 1-Oleoyl-3-bromopropanediol are not extensively documented in current scientific literature, this guide addresses the broader and critically important applications of a related class of molecules: brominated lipids. These powerful research tools are instrumental in elucidating the intricate and dynamic interactions between lipids and proteins, which are fundamental to numerous cellular processes and represent key targets in drug discovery. This guide provides a comprehensive overview of the primary techniques employing brominated lipids, detailed experimental protocols, and quantitative data to facilitate their application in the laboratory.

Introduction: The Power of Bromine in Biological Research

Brominated lipids are synthetic lipid analogs where one or more hydrogen atoms on the acyl chain are replaced by bromine atoms. This seemingly simple modification provides a powerful biophysical probe for studying the structure and function of biological membranes and their associated proteins. The heavy bromine atoms offer unique properties that are leveraged in two principal advanced techniques: Fluorescence Quenching and Cryo-Electron Microscopy (Cryo-EM) .

These methods allow researchers to:

-

Quantify lipid-protein binding affinities: Determine the strength of interaction between specific lipids and membrane proteins.

-

Map lipid-binding sites: Identify the precise location on a protein where lipids interact.

-

Visualize lipid organization: Observe the arrangement and conformation of lipids in the immediate vicinity of membrane proteins.

-

Characterize membrane protein folding and insertion: Follow the dynamic process of how proteins integrate into the lipid bilayer.

This guide will delve into the theoretical underpinnings and practical applications of these techniques, providing the necessary information for their successful implementation.

Data Presentation: Quantifying Lipid-Protein Interactions

The ability to quantify the binding affinity between a lipid and a protein is crucial for understanding the specificity of their interaction and its potential role in cellular signaling. Fluorescence quenching is a powerful technique to determine dissociation constants (Kd).

| Protein/Domain | Lipid Composition | Dissociation Constant (Kd) (nM) | Reference |

| PDK1-PH-EGFP | POPC/POPS/dabsyl-PE/PtdIns(3,4,5)P3 (72:20:5:3) | 35 ± 10 | [1] |

Table 1: Dissociation constants for membrane binding of the PDK1 PH domain determined by a fluorescence quenching assay. [1]

Cryo-electron microscopy, enhanced by the use of brominated lipids, provides high-resolution structural information about membrane protein-lipid complexes.

| Macromolecule | Method | Resolution (Å) | PDB ID | EMDB ID | Reference |

| Human S-OPA1 on brominated cardiolipin membrane | Electron Microscopy | 6.40 | 8VM4 | EMD-43349 | [2] |

Table 2: Cryo-EM structural data of a membrane protein assembled on a lipid membrane containing brominated cardiolipin. [2]

Experimental Protocols

Synthesis of Brominated Phospholipids

The synthesis of brominated phospholipids is a prerequisite for their use as probes. While a detailed, generalized protocol is challenging due to the variety of possible lipids, the following steps outline a common approach for the bromination of a phospholipid with an unsaturated acyl chain, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).

Materials:

-

Unsaturated phospholipid (e.g., DOPC)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl4), anhydrous

-

Argon or Nitrogen gas

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

-

Dissolution: Dissolve the unsaturated phospholipid in anhydrous carbon tetrachloride in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Initiation: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution. The molar ratio of NBS to double bonds is typically 1:1 or slightly higher.

-

Reaction: Reflux the reaction mixture under inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The brominated lipid will have a different retention factor (Rf) compared to the starting material.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove succinimide. Wash the organic phase with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to obtain the pure brominated phospholipid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Tryptophan Fluorescence Quenching for Measuring Protein-Lipid Binding

This protocol describes a typical experiment to measure the binding of a protein containing a tryptophan residue to lipid vesicles containing brominated phospholipids.

Materials:

-

Protein of interest (containing at least one tryptophan residue)

-

Non-brominated phospholipid (e.g., POPC)

-

Brominated phospholipid (e.g., 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine)

-

Buffer solution appropriate for the protein and lipids

-

Small unilamellar vesicle (SUV) preparation equipment (e.g., sonicator or extruder)

-

Fluorometer

Procedure:

-

Vesicle Preparation:

-

Prepare lipid films by dissolving the desired ratio of non-brominated and brominated phospholipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.

-

Hydrate the lipid film with the buffer solution by vortexing.

-

Prepare small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size). Prepare a control set of vesicles with only the non-brominated lipid.[3][4]

-

-

Fluorescence Measurement:

-

Set the fluorometer to excite tryptophan at 295 nm and record the emission spectrum from 310 nm to 450 nm.[3][5]

-

In a quartz cuvette, add a known concentration of the protein to the buffer.

-

Record the initial fluorescence spectrum of the protein alone (F₀).

-

Titrate the protein solution with increasing concentrations of the lipid vesicles (both control and brominated). After each addition, allow the system to equilibrate before recording the fluorescence spectrum (F).

-

-

Data Analysis:

-

Correct for the inner filter effect if the lipids absorb at the excitation or emission wavelengths.[5]

-

Calculate the fractional fluorescence quenching (Q) at each lipid concentration using the formula: Q = (F₀ - F) / F₀.

-

Plot the change in fluorescence as a function of the lipid concentration.

-

Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Mandatory Visualizations

Experimental Workflow for Fluorescence Quenching

Caption: Workflow for determining protein-lipid binding affinity using fluorescence quenching.

Cardiolipin Biosynthesis and Apoptotic Signaling

Caption: Cardiolipin's role from biosynthesis to its involvement in apoptosis.[6][7][8][9][10]

Phosphatidylinositol Signaling Pathway

Caption: The Phosphatidylinositol signaling cascade leading to cellular responses.[11][12][13][14]

References

- 1. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. edinst.com [edinst.com]

- 4. membranproteine.net [membranproteine.net]

- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the cardiolipin biosynthetic pathway and its interactions in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 11. cusabio.com [cusabio.com]

- 12. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aklectures.com [aklectures.com]

- 14. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 1-Oleoyl-3-bromopropanediol in Bioactive Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the role of 1-oleoyl-3-bromopropanediol as a versatile intermediate in the synthesis of a range of bioactive lipids. While not a bioactive molecule itself, its structure provides a valuable scaffold for the regioselective synthesis of potent signaling molecules such as 2-oleoylglycerol (2-OG), structured triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (OPO), and other biologically active glycerolipids. This document provides plausible synthetic routes, experimental protocols derived from analogous syntheses, and an overview of the biological significance of the resulting products.

Synthetic Pathways Originating from 1-Oleoyl-3-bromopropanediol

1-Oleoyl-3-bromopropanediol serves as a key starting material for introducing an oleoyl group at the sn-1 position of the glycerol backbone. The bromine atom at the sn-3 position can then be chemically modified to enable the synthesis of various bioactive lipids. The following diagram illustrates potential synthetic workflows.

Caption: Synthetic pathways from 1-Oleoyl-3-bromopropanediol.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for analogous compounds and represent plausible methods for the synthesis of bioactive lipids from 1-oleoyl-3-bromopropanediol.

Synthesis of 1-Monooleoylglycerol

This protocol describes the conversion of the bromo-group to a hydroxyl group, yielding 1-monooleoylglycerol.

Materials:

-

1-Oleoyl-3-bromopropanediol

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-oleoyl-3-bromopropanediol in a mixture of acetone and water.

-

Add an excess of sodium bicarbonate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-monooleoylglycerol by silica gel column chromatography.

Synthesis of 2-Oleoylglycerol (2-OG) via a Protection-Deprotection Strategy

This multi-step protocol outlines a regioselective synthesis of 2-OG, a potent bioactive lipid.

Step 1: Protection of the sn-2 Hydroxyl Group

-

Dissolve 1-oleoyl-3-bromopropanediol in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a suitable protecting group for the secondary alcohol, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with an appropriate base like imidazole.

-

Stir the reaction at room temperature until TLC indicates complete protection.

-

Work up the reaction by washing with aqueous solutions to remove the base and salts.

-

Dry the organic layer and purify the protected intermediate.

Step 2: Displacement of Bromine and Subsequent Hydrolysis

-

Dissolve the protected intermediate in a suitable solvent and react with a nucleophile such as sodium acetate to displace the bromine.

-

After the displacement reaction is complete, hydrolyze the newly formed ester at the sn-3 position under basic conditions (e.g., with potassium carbonate in methanol) to yield the free hydroxyl group.

Step 3: Acyl Migration and Deprotection

-

Induce acyl migration of the oleoyl group from the sn-1 to the sn-2 position. This can often be achieved under specific pH and temperature conditions, though it can be a challenging step to control.

-

Remove the protecting group from the sn-1 and sn-3 positions. For a TBDMS group, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Purify the final product, 2-oleoylglycerol, using chromatography.

Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

This chemoenzymatic approach can be adapted to use a 1,3-diacylglycerol intermediate, which could potentially be synthesized from 1-oleoyl-3-bromopropanediol. A general protocol for the final acylation step is presented.

Materials:

-

1,3-Dioleoylglycerol (or a related 1,3-diacylglycerol)

-

Palmitic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Solvent (optional, can be run solvent-free)

Procedure:

-

Combine 1,3-dioleoylglycerol and palmitic acid in a reaction vessel.

-

If using a solvent, add it at this stage.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 60-70°C) with agitation.

-

Monitor the progress of the reaction by analyzing aliquots for the formation of the desired triacylglycerol.

-

Upon completion, filter to remove the immobilized enzyme.

-

Purify the product to remove unreacted starting materials and byproducts.

Quantitative Data from Analogous Syntheses

The following tables summarize reaction conditions and yields from published syntheses of related bioactive lipids, providing a benchmark for the development of protocols starting from 1-oleoyl-3-bromopropanediol.

Table 1: Enzymatic Synthesis of 2-Monoacylglycerides [1]

| Parameter | Value |

| Enzyme | Lipase B from Candida antarctica (CalB) |

| Process | Two-step: Esterification followed by sn-1,3-selective alcoholysis |

| Scale | Laboratory (grams) and Technical (>100 g) |

| Laboratory Yield | Up to 96.4% of theoretical |

| Laboratory Purity | 95% |

| Technical Yield | 97% (esterification), 73% (alcoholysis) |

Table 2: Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO)

| Step | Reactants | Catalyst/Conditions | Product | Yield/Purity |

| 1 | Vinyl acetate, Oleic acid | Transvinylation | Vinyl oleate | - |

| 2 | Vinyl oleate, Glycerol | Novozym 435, 35°C, 8h | 1,3-Dioleoin | 82.3% yield, 98.6% purity |

| 3 | 1,3-Dioleoin, Palmitic acid | Chemical synthesis | OPO | 90.5% yield, 98.7% regiopurity |

Bioactivity and Signaling Pathways of End Products

The synthetic utility of 1-oleoyl-3-bromopropanediol is underscored by the significant biological activities of its potential downstream products.

2-Oleoylglycerol (2-OG) and the GPR119 Signaling Pathway

2-Oleoylglycerol is an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[2][3] Activation of GPR119 is of therapeutic interest for the treatment of type 2 diabetes and obesity.[4] The binding of 2-OG to GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, initiates a signaling cascade that leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively.[5][6]

Caption: GPR119 signaling pathway activated by 2-Oleoylglycerol.

1-Oleoyl-2-acetyl-sn-glycerol as a Protein Kinase C Activator

1-Oleoyl-2-acetyl-sn-glycerol is a cell-permeable analog of diacylglycerol (DAG) and is used as a tool compound to activate calcium-dependent protein kinase C (PKC).[7] PKC is a family of enzymes that are critical in various cellular signaling pathways, controlling processes such as cell growth, differentiation, and apoptosis. The ability to synthesize specific diacylglycerol analogs like 1-oleoyl-2-acetyl-sn-glycerol is important for studying these fundamental cellular processes.

Conclusion

1-Oleoyl-3-bromopropanediol is a valuable, non-bioactive intermediate that provides a strategic entry point for the synthesis of a variety of bioactive lipids. Its utility lies in the ability to regioselectively introduce an oleoyl group at the sn-1 position, with the bromo group at the sn-3 position serving as a versatile chemical handle for further modifications. Through multi-step synthetic sequences involving protection-deprotection strategies, hydrolysis, and enzymatic reactions, it is possible to generate potent signaling molecules like 2-oleoylglycerol and structured triacylglycerols. The biological importance of these end products, particularly in metabolic regulation and cell signaling, highlights the potential of 1-oleoyl-3-bromopropanediol as a key building block in medicinal chemistry and drug discovery. Further research to optimize synthetic routes from this intermediate is warranted and could lead to more efficient and scalable production of these valuable bioactive lipids.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]

- 4. research.regionh.dk [research.regionh.dk]

- 5. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ≥97% (HPLC), Ca²⁺-dependent protein kinase C activator, oil | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical specifications of 1-Oleoyl-3-bromopropanediol

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the known physical and chemical specifications of 1-Oleoyl-3-bromopropanediol. Due to the limited availability of public data on this specific compound, information from structurally related molecules is included for comparative purposes. This guide aims to serve as a foundational resource, highlighting both the available data and the current knowledge gaps to inform future research and application.

Core Physical and Chemical Properties

Currently, detailed experimental data for the physical and chemical properties of 1-Oleoyl-3-bromopropanediol are not extensively available in public literature. The information that has been identified is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₉BrO₃ | [1] |

| Molecular Weight | 419.44 g/mol | [1] |

| Physical State | Solid | [1] |

| CAS Number | 30334-62-4 | [1] |

| Synonyms | 3-Bromo-2-hydroxypropyl (9Z)-9-octadecenoate, Oleic acid; 3-bromo-2-hydroxypropyl ester | [1] |

Comparative Physical Properties of Related Compounds

To provide context for the potential physical characteristics of 1-Oleoyl-3-bromopropanediol, the following table details the properties of its constituent parts: Oleic Acid and 3-Bromo-1,2-propanediol.

| Property | Oleic Acid | 3-Bromo-1,2-propanediol |

| Molecular Formula | C₁₈H₃₄O₂ | C₃H₇BrO₂ |

| Molecular Weight | 282.47 g/mol | 154.99 g/mol |

| Melting Point | 13-14 °C | Not available |

| Boiling Point | 360 °C (decomposes) | 72-75 °C at 0.2 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents | Highly soluble in water; Limited solubility in non-polar solvents[2] |

| Density | 0.895 g/cm³ | 1.771 g/mL at 25 °C |

Experimental Protocols: A Generalized Approach

Hypothetical Synthesis via Esterification

A plausible synthetic route to 1-Oleoyl-3-bromopropanediol is the esterification of oleic acid with 3-bromo-1,2-propanediol. This reaction would typically be acid-catalyzed.

Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation.

Materials:

-

Oleic acid

-

3-Bromo-1,2-propanediol

-

Anhydrous toluene (or a similar azeotroping solvent)

-

p-Toluenesulfonic acid (or another suitable acid catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve oleic acid and a slight molar excess of 3-bromo-1,2-propanediol in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Purification Protocol

The crude 1-Oleoyl-3-bromopropanediol would likely require purification, for which column chromatography would be a standard method.

Procedure:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1-Oleoyl-3-bromopropanediol.

Proposed Analytical Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, hydroxyl, C-Br bond).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with 1-Oleoyl-3-bromopropanediol. Research into these aspects would be a novel area of investigation.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 1-Oleoyl-3-bromopropanediol as described in the hypothetical protocols.

Concluding Remarks

1-Oleoyl-3-bromopropanediol is a compound for which detailed public data is scarce. This guide has consolidated the available information and proposed logical, generalized protocols for its synthesis and purification. Significant opportunities exist for novel research into the precise physical and chemical properties, as well as the biological activities and potential therapeutic applications of this molecule. It is the hope that this document will serve as a valuable starting point for researchers and scientists venturing into the study of this and related compounds.

References

Safety and Handling of 1-Oleoyl-3-bromopropanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A specific SDS for 1-Oleoyl-3-bromopropanediol was not available at the time of writing. The information herein is compiled from data on structurally related compounds and general laboratory safety practices. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.

Introduction

1-Oleoyl-3-bromopropanediol is a synthetic lipid derivative that serves as a key intermediate in the synthesis of various biologically active molecules, including 2-oleoylglycerol, a significant endocannabinoid. Its structure combines a long, unsaturated oleoyl chain with a brominated propanediol headgroup. This unique composition necessitates careful consideration of its handling and safety in a laboratory setting. This guide provides a comprehensive overview of the known and inferred safety data, handling procedures, and relevant biochemical context for researchers working with this compound.

Hazard Identification and Classification

While a specific hazard classification for 1-Oleoyl-3-bromopropanediol is not established, an assessment of its structural components—a brominated alkane and a glycerolipid—suggests the following potential hazards.

Inferred GHS Hazard Statements:

Based on the known hazards of similar brominated organic compounds, 1-Oleoyl-3-bromopropanediol may be classified as:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Physical and Chemical Properties

The physical and chemical properties of 1-Oleoyl-3-bromopropanediol are primarily dictated by its long oleoyl tail, making it a lipophilic substance. The following table summarizes its known and estimated properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₁H₃₉BrO₃ | Calculated |

| Molecular Weight | 419.44 g/mol | [1] |

| Appearance | Solid or viscous liquid | Inferred from the long alkyl chain and supplier information.[1] |

| Purity | >98% | [1] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Insoluble in water. | Inferred from the properties of similar lipids. |

| Boiling Point | Not determined. Likely high due to the long alkyl chain. | |

| Melting Point | Not determined. | |

| Storage Temperature | -20°C | Recommended by suppliers to prevent degradation. |

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |